molecular formula C25H30N2O7 B139083 Ddadptx CAS No. 152833-15-3

Ddadptx

Cat. No. B139083
M. Wt: 470.5 g/mol
InChI Key: PGHGGOHEWBODPG-AZIXLERZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ddadptx is a chemical compound that has been extensively studied in scientific research for its potential use in various applications. This compound is synthesized using a specific method that involves combining several chemicals in a controlled environment. The mechanism of action of Ddadptx is not yet fully understood, but it is believed to have significant biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of Ddadptx is not yet fully understood. However, it is believed to work by interacting with specific proteins and enzymes in the body. Ddadptx has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential therapeutic effects.

Biochemical And Physiological Effects

Ddadptx has been shown to have significant biochemical and physiological effects. Studies have shown that Ddadptx can inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, Ddadptx has been shown to have antioxidant properties, which may be responsible for its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

Ddadptx has several advantages and limitations for lab experiments. One of the main advantages of Ddadptx is its excellent solubility in various solvents, which makes it easy to work with in the lab. Additionally, Ddadptx has been shown to have excellent stability, which is important for conducting long-term experiments. However, one of the main limitations of Ddadptx is its high cost, which may limit its use in some research applications.

Future Directions

There are several future directions for research on Ddadptx. One area of research that is currently being explored is the potential use of Ddadptx in the treatment of cancer. Additionally, researchers are working to better understand the mechanism of action of Ddadptx and its potential therapeutic effects. Other areas of research include the development of new synthesis methods for Ddadptx and the exploration of its potential use in other organic electronic devices.
Conclusion
In conclusion, Ddadptx is a chemical compound that has been extensively studied in scientific research for its potential use in various applications. This compound is synthesized using a specific method and has several advantages and limitations for lab experiments. Ddadptx has been shown to have significant biochemical and physiological effects and is a promising material for use in organic electronic devices. There are several future directions for research on Ddadptx, including its potential use in cancer treatment and the development of new synthesis methods.

Synthesis Methods

Ddadptx is synthesized using a specific method that involves the combination of several chemicals. This method is complex and requires precise control of the reaction conditions. The synthesis of Ddadptx involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 3-amino-5,6-dimethyl-2-phenyl-1,4-benzoquinone (DAD) in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

Ddadptx has been extensively studied in scientific research for its potential use in various applications. One of the most promising applications of Ddadptx is in the field of organic electronics. Ddadptx has been shown to have excellent charge transport properties, making it a promising material for use in organic electronic devices such as solar cells, light-emitting diodes, and transistors.

properties

CAS RN

152833-15-3

Product Name

Ddadptx

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

IUPAC Name

(5S,5aS,8aR,9R)-5-[2-(dimethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C25H30N2O7/c1-27(2)6-5-26-23-15-10-18-17(33-12-34-18)9-14(15)21(22-16(23)11-32-25(22)29)13-7-19(30-3)24(28)20(8-13)31-4/h7-10,16,21-23,26,28H,5-6,11-12H2,1-4H3/t16-,21+,22-,23+/m0/s1

InChI Key

PGHGGOHEWBODPG-AZIXLERZSA-N

Isomeric SMILES

CN(C)CCN[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

SMILES

CN(C)CCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

Canonical SMILES

CN(C)CCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC

synonyms

4'-O-demethyl-4-((2''-(dimethylamino)ethyl)amino)-4-desoxypodophyllotoxin
DDADPTX

Origin of Product

United States

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